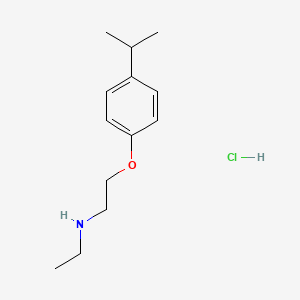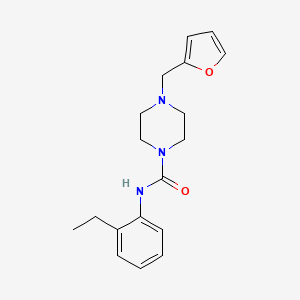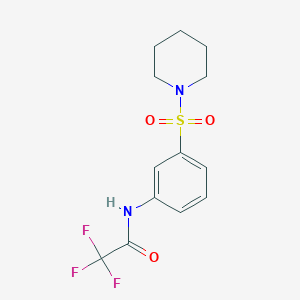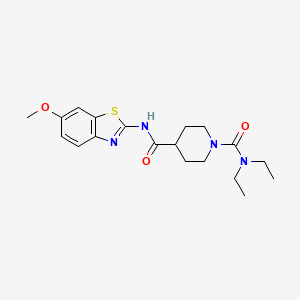
N-ethyl-2-(4-propan-2-ylphenoxy)ethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-(4-propan-2-ylphenoxy)ethanamine;hydrochloride is a chemical compound with the molecular formula C12H19NO·HCl It is a hydrochloride salt form of N-ethyl-2-(4-propan-2-ylphenoxy)ethanamine, which is an organic compound containing an amine group and an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(4-propan-2-ylphenoxy)ethanamine;hydrochloride typically involves the reaction of 4-isopropylphenol with ethylene oxide to form 2-(4-propan-2-ylphenoxy)ethanol. This intermediate is then reacted with ethylamine under suitable conditions to yield N-ethyl-2-(4-propan-2-ylphenoxy)ethanamine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-2-(4-propan-2-ylphenoxy)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine or alcohol derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-ethyl-2-(4-propan-2-ylphenoxy)ethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-ethyl-2-(4-propan-2-ylphenoxy)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-ethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride
- N-ethyl-2-(4-methoxyphenoxy)ethanamine;hydrochloride
- N-ethyl-2-(4-chlorophenoxy)ethanamine;hydrochloride
Uniqueness
N-ethyl-2-(4-propan-2-ylphenoxy)ethanamine;hydrochloride is unique due to the presence of the isopropyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Eigenschaften
IUPAC Name |
N-ethyl-2-(4-propan-2-ylphenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-4-14-9-10-15-13-7-5-12(6-8-13)11(2)3;/h5-8,11,14H,4,9-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWGKRQNJJUVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=C(C=C1)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-3-pyridinol](/img/structure/B5336426.png)
![N-[3-(2-methoxyphenoxy)propyl]-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5336433.png)
![5-(3-chloro-4-methoxybenzoyl)-1-(4-fluorobenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5336438.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(ethoxyacetyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5336440.png)
![N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide](/img/structure/B5336454.png)

![3-amino-6-(4-fluorophenyl)-N-isopropylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5336466.png)
![(4E)-2-(4-chlorophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one](/img/structure/B5336469.png)
![3-({2-[2-(1,3-benzodioxol-5-yl)-1-methylethyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5336492.png)
![ethyl 4-({(1R*,2S*)-2-[(2-pyridinylcarbonyl)amino]cyclobutyl}amino)-1-piperidinecarboxylate](/img/structure/B5336502.png)

![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5336513.png)
![N-[(E)-1-phenylhexylideneamino]pyridine-4-carboxamide](/img/structure/B5336518.png)
